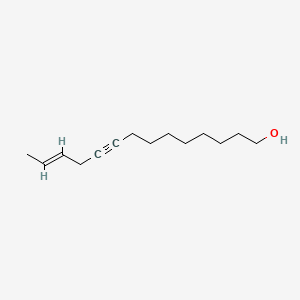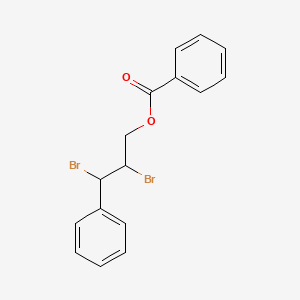
2,3-Dibromo-3-phenylpropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-phenylpropyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a phenyl group attached to a propyl chain, which is further esterified with benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-phenylpropyl benzoate typically involves the bromination of 3-phenylpropyl benzoate. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-3-phenylpropyl benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to form 3-phenylpropyl benzoate by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The phenyl group can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under mild conditions.
Reduction: Reduction reactions are carried out using strong reducing agents such as LiAlH₄ in anhydrous ether.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Reduction: The major product is 3-phenylpropyl benzoate.
Oxidation: Products include benzoic acid derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-3-phenylpropyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-phenylpropyl benzoate involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 3-Phenylpropyl benzoate
- 2,3-Dibromo-3-phenylpropyl acetate
Uniqueness
2,3-Dibromo-3-phenylpropyl benzoate is unique due to its specific combination of bromine atoms and a phenyl group esterified with benzoic acid.
Propriétés
Numéro CAS |
40327-01-3 |
|---|---|
Formule moléculaire |
C16H14Br2O2 |
Poids moléculaire |
398.09 g/mol |
Nom IUPAC |
(2,3-dibromo-3-phenylpropyl) benzoate |
InChI |
InChI=1S/C16H14Br2O2/c17-14(15(18)12-7-3-1-4-8-12)11-20-16(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
JJDWSNRLPFWNCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(COC(=O)C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


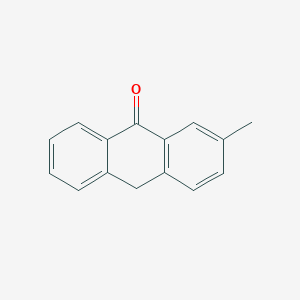
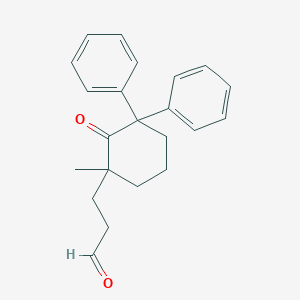
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
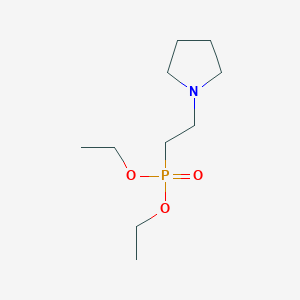

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
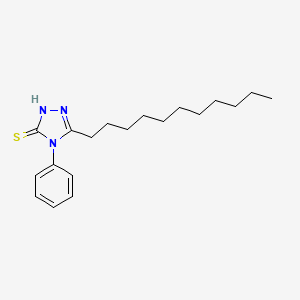
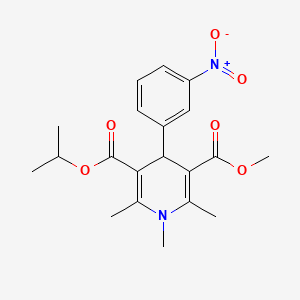
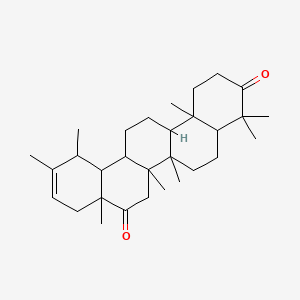
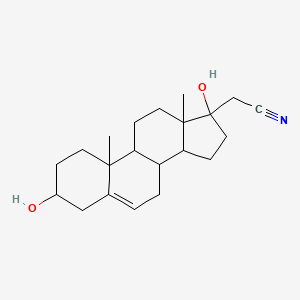
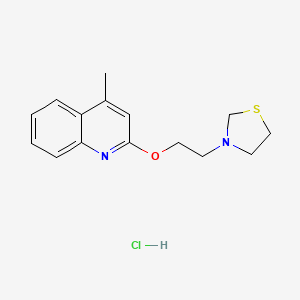
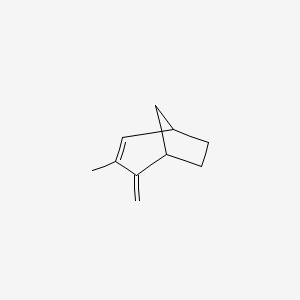
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
